molecular formula C15H12BrNO B1626246 5-(Benzyloxy)-3-bromo-1H-indole CAS No. 569337-39-9

5-(Benzyloxy)-3-bromo-1H-indole

Cat. No. B1626246
CAS RN: 569337-39-9
M. Wt: 302.16 g/mol
InChI Key: RGXOJKXWRRGKJN-UHFFFAOYSA-N
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Description

Compounds like “5-(Benzyloxy)-3-bromo-1H-indole” belong to the class of organic compounds known as indoles . Indoles are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .


Molecular Structure Analysis

The molecular structure of “5-(Benzyloxy)-3-bromo-1H-indole” would consist of a benzene ring fused to a pyrrole ring (forming the indole structure), with a benzyloxy group at the 5-position and a bromine atom at the 3-position . The exact structure would need to be confirmed using techniques like NMR spectroscopy, X-ray crystallography, or other similar methods .


Chemical Reactions Analysis

Indoles are versatile compounds that can undergo a variety of chemical reactions. They can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and can also act as ligands in metal-catalyzed reactions . The specific reactions that “5-(Benzyloxy)-3-bromo-1H-indole” can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-3-bromo-1H-indole” would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, closely related to 5-(Benzyloxy)-3-bromo-1H-indole, has been synthesized using benzylation, reduction, bromination, and the Bischler-Möhlaus synthesis, suitable for industrial preparation with advantages like low cost and high yield (Zuo, 2014).
  • Anticancer Activity : Research on similar compounds like 5-(3-indolyl)-1,3,4-thiadiazoles shows significant cytotoxicity against multiple cancer cell lines, indicating potential anticancer applications (Kumar et al., 2010).
  • Inhibitors of 5-Lipoxygenase : The synthesis of compounds such as 5-bromo-1H-indole-3-carbaldehyde and related derivatives have been linked to the inhibition of 5-lipoxygenase activity, suggesting potential applications in treating inflammatory disorders (Ali, Halim, & Ng, 2005).

Biological and Medicinal Applications

  • Neurocytotoxicity Studies : The synthesis of compounds related to 5-(Benzyloxy)-3-bromo-1H-indole has been utilized in studying neurocytotoxic products, hinting at its role in neurological research (Sinhababu & Borchardt, 1988).
  • Fluorescence Sensing : Biologically important 5-hydroxy benzo[g]indoles, which share structural similarities with 5-(Benzyloxy)-3-bromo-1H-indole, demonstrate good fluorescence activity and sensing capabilities, particularly in detecting Fe(III) ions (Maity, Kundu, & Pramanik, 2015).

Safety And Hazards

The safety and hazards associated with “5-(Benzyloxy)-3-bromo-1H-indole” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “5-(Benzyloxy)-3-bromo-1H-indole” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve studying its pharmacokinetics, pharmacodynamics, and its efficacy in preclinical and clinical trials .

properties

IUPAC Name

3-bromo-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXOJKXWRRGKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477452
Record name 3-bromo-5-benzyloxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-3-bromo-1H-indole

CAS RN

569337-39-9
Record name 3-bromo-5-benzyloxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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